molecular formula C11H13ClO4 B12438615 Ethyl 3-chloro-4,5-dimethoxybenzoate

Ethyl 3-chloro-4,5-dimethoxybenzoate

Cat. No.: B12438615
M. Wt: 244.67 g/mol
InChI Key: QMYDUQAJBRFHMO-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4,5-dimethoxybenzoate is an organic compound with the molecular formula C11H13ClO4 and a molecular weight of 244.67 g/mol It is a derivative of benzoic acid, featuring both chloro and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4,5-dimethoxybenzoate can be synthesized through the esterification of 3-chloro-4,5-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of 3-chloro-4,5-dimethoxybenzaldehyde or 3-chloro-4,5-dimethoxybenzoic acid.

    Reduction: Formation of ethyl 3-chloro-4,5-dimethoxybenzyl alcohol.

Scientific Research Applications

Ethyl 3-chloro-4,5-dimethoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4,5-dimethoxybenzoate depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-chloro-4,5-dimethoxybenzoate can be compared with other similar compounds such as:

    Ethyl 3-chloro-4-ethoxybenzoate: Similar in structure but with an ethoxy group instead of a methoxy group.

    3,5-Dimethoxybenzoic acid: Lacks the chloro substituent and is not esterified.

    Ethyl 3,5-dichloro-4-hydroxybenzoate: Contains two chloro groups and a hydroxy group instead of methoxy groups.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

ethyl 3-chloro-4,5-dimethoxybenzoate

InChI

InChI=1S/C11H13ClO4/c1-4-16-11(13)7-5-8(12)10(15-3)9(6-7)14-2/h5-6H,4H2,1-3H3

InChI Key

QMYDUQAJBRFHMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)OC)OC

Origin of Product

United States

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